molecular formula C11H18F2O2 B2807281 4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid CAS No. 1380300-79-7

4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid

Cat. No.: B2807281
CAS No.: 1380300-79-7
M. Wt: 220.26
InChI Key: ZKMZVAWQLBZBPL-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid is a di-substituted cyclohexane carboxylic acid . It has an empirical formula of C7H10F2O2 and a molecular weight of 164.15 .


Synthesis Analysis

This compound is used in the synthesis of macrolide antibiotics . It can be synthesized from ETHYL 4,4-DIFLUOROCYCLOHEXANECARBOXYLATE .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(=O)C1CCC(F)(F)CC1 . The InChI representation is 1S/C7H10F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H,10,11) .


Physical and Chemical Properties Analysis

This compound is a white solid . It has a melting point of 103-107 °C .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Enantiopure Cyclohexenes Synthesis

Research has explored the synthesis of enantiopure 1,4-difluoro-cyclohexenes, which are important for creating difluorinated cyclitol analogues. These compounds have applications in developing pharmaceuticals and agrochemicals due to their unique structural properties and biological activities (Purser et al., 2008).

Cyclohexane Carboxylation

Studies have shown that certain metal-organic frameworks (MOFs) can catalyze the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid in water/ionic liquid mediums. This demonstrates the potential of MOFs in facilitating environmentally friendly chemical transformations (Paul et al., 2016).

Functionalization of Saturated Hydrocarbons

Research has been conducted on the functionalization of saturated hydrocarbons like cyclohexane with carbon monoxide (CO) using catalysts to form carboxylic acids. This area of study is significant for the development of new synthetic routes for organic compounds (Asadullah et al., 2000).

Catalysis and Oxidation Processes

Oxidation Reactions

Investigations into the use of carboxylic acids as co-catalysts in the oxidation of cyclohexane have revealed efficient pathways to cyclohexanol and cyclohexanone, important intermediates in industrial chemistry (Shul’pin et al., 2008).

Vanadium-catalyzed Carboxylation

Studies demonstrate that vanadium complexes can catalyze the carboxylation of alkanes to carboxylic acids under mild conditions, showcasing the potential for developing new catalytic systems for organic synthesis (Reis et al., 2005).

Material Science and Supramolecular Chemistry

Supramolecular Structures

Research into cyclohexane carboxylic acid derivatives has led to the development of various supramolecular structures, providing insights into the design of new materials with potential applications in nanotechnology and materials science (Shan et al., 2003).

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

Properties

IUPAC Name

4,4-difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2O2/c1-8(2)7-10(9(14)15)3-5-11(12,13)6-4-10/h8H,3-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMZVAWQLBZBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCC(CC1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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